4-chloro-6-(1H-pyrazol-1-yl)pyrimidin-5-amine
CAS No.: 1342392-11-3
Cat. No.: VC3411380
Molecular Formula: C7H6ClN5
Molecular Weight: 195.61 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1342392-11-3 |
|---|---|
| Molecular Formula | C7H6ClN5 |
| Molecular Weight | 195.61 g/mol |
| IUPAC Name | 4-chloro-6-pyrazol-1-ylpyrimidin-5-amine |
| Standard InChI | InChI=1S/C7H6ClN5/c8-6-5(9)7(11-4-10-6)13-3-1-2-12-13/h1-4H,9H2 |
| Standard InChI Key | JYWNPMFSFQCQNL-UHFFFAOYSA-N |
| SMILES | C1=CN(N=C1)C2=C(C(=NC=N2)Cl)N |
| Canonical SMILES | C1=CN(N=C1)C2=C(C(=NC=N2)Cl)N |
Introduction
4-Chloro-6-(1H-pyrazol-1-yl)pyrimidin-5-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. It is characterized by its molecular formula C7H6ClN5 and molecular weight of 195.61 g/mol . This compound is of interest in various chemical and pharmaceutical applications due to its unique structural features.
Synthesis
While specific synthesis routes for 4-chloro-6-(1H-pyrazol-1-yl)pyrimidin-5-amine are not detailed in the available literature, compounds of similar structure often involve multi-step reactions starting from simpler pyrimidine or pyrazole derivatives. These processes typically involve nucleophilic substitution, condensation, or coupling reactions.
Chemical Intermediates
This compound can serve as a versatile intermediate for synthesizing more complex molecules. Its reactive sites allow for further functionalization, making it useful in organic synthesis.
Commercial Availability
4-Chloro-6-(1H-pyrazol-1-yl)pyrimidin-5-amine is available from various chemical suppliers, often in quantities ranging from 100 mg to several grams . The lead time for delivery can vary depending on the supplier and location.
Storage and Safety
-
Storage Temperature: Not specifically detailed, but generally, such compounds are stored at room temperature in a dry, well-ventilated area.
-
Safety Precautions: Handling should follow standard laboratory safety protocols, including the use of gloves and protective eyewear.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume